molecular formula C5H5N3O3 B3071970 (3-nitro-1H-pyrazol-1-yl)acetaldehyde CAS No. 1015939-63-5

(3-nitro-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B3071970
CAS No.: 1015939-63-5
M. Wt: 155.11 g/mol
InChI Key: XFYJKWATCQHSCY-UHFFFAOYSA-N
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Description

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitropyrazole with acetaldehyde under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-nitro-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .

Biological Activity

(3-Nitro-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound notable for its diverse biological activities. Its molecular formula is C5_5H5_5N3_3O3_3, and it possesses significant pharmacological potential due to its unique structural features, including a nitro group and an aldehyde functional group. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Redox Reactions : The nitro group can participate in redox reactions, influencing oxidative stress pathways.
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles, modulating enzyme activity and affecting biochemical pathways .

These interactions can lead to alterations in cellular signaling, metabolic processes, and gene expression.

Antimicrobial Properties

Research indicates that compounds with a pyrazole core exhibit antimicrobial activities. This compound has been investigated for its potential to inhibit bacterial growth. In vitro studies have shown that it can effectively reduce the viability of various pathogenic bacteria, suggesting its application as an antimicrobial agent .

Anticancer Activity

Pyrazole derivatives are known for their anticancer properties. Studies have demonstrated that this compound may inhibit tumor cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression. For instance, it has been shown to affect the activity of kinases such as BRAF and EGFR, which are critical in many cancers .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a potential role in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.

Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis in cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Biochemical Pathways

This compound influences several biochemical pathways:

PathwayEffect
NAD+ Salvage PathwayModulates NAMPT activity
Reactive Oxygen SpeciesAlters oxidative stress levels
Cell SignalingInfluences MAPK and PI3K/Akt pathways

These interactions highlight the compound's potential as a therapeutic agent across multiple disease states.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYJKWATCQHSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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